N-cyclooctyl-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a 3-methylphenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Intermediate: The reaction begins with the preparation of 3-methylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with cyclooctylamine in the presence of a base such as triethylamine (Et3N) to form this compound. The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclooctyl-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine, N-cyclooctyl-2-(3-methylphenoxy)ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-cyclooctyl-2-(3-methylphenoxy)ethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclooctyl-2-(3-methylphenoxy)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The phenoxy group may facilitate binding to enzymes or receptors, while the cyclooctyl group provides hydrophobic interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-cyclooctyl-2-(4-methylphenoxy)acetamide: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.
N-cyclooctyl-2-(2-methylphenoxy)acetamide: Similar structure but with a 2-methylphenoxy group instead of a 3-methylphenoxy group.
Uniqueness: N-cyclooctyl-2-(3-methylphenoxy)acetamide is unique due to the position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The 3-methyl position may provide distinct steric and electronic effects compared to the 2- or 4-methyl analogs.
Properties
IUPAC Name |
N-cyclooctyl-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-8-7-11-16(12-14)20-13-17(19)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCSRFJUMCXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.